molecular formula C11H13BrO2 B12999805 Methyl 2-bromo-2-(p-tolyl)propanoate CAS No. 1399661-55-2

Methyl 2-bromo-2-(p-tolyl)propanoate

Cat. No.: B12999805
CAS No.: 1399661-55-2
M. Wt: 257.12 g/mol
InChI Key: WYGWEOXHPWQCOA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(p-tolyl)propanoate is an organic compound with the molecular formula C11H13BrO2. It is a brominated ester derivative of propanoic acid, featuring a methyl group and a p-tolyl group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(p-tolyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(p-tolyl)propanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(p-tolyl)propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

    Nucleophilic Substitution: Formation of methyl 2-hydroxy-2-(p-tolyl)propanoate or other substituted derivatives.

    Elimination: Formation of alkenes such as 2-(p-tolyl)propene.

    Reduction: Formation of methyl 2-bromo-2-(p-tolyl)propanol.

Scientific Research Applications

Methyl 2-bromo-2-(p-tolyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(p-tolyl)propanoate involves its reactivity as a brominated ester. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups. The ester group can also participate in hydrolysis or reduction reactions, further expanding the compound’s utility in chemical synthesis.

Comparison with Similar Compounds

Methyl 2-bromo-2-(p-tolyl)propanoate can be compared with other brominated esters and related compounds:

    Methyl 2-bromopropionate: Similar in structure but lacks the p-tolyl group, resulting in different reactivity and applications.

    Ethyl 2-bromo-2-(p-tolyl)propanoate: An ethyl ester analog with slightly different physical properties and reactivity.

    2-Bromo-2-methylpropanoic acid: A carboxylic acid derivative with different solubility and reactivity profiles.

The uniqueness of this compound lies in its combination of a brominated ester with a p-tolyl group, providing a distinct set of chemical properties and reactivity patterns that are valuable in various research and industrial applications.

Properties

CAS No.

1399661-55-2

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

methyl 2-bromo-2-(4-methylphenyl)propanoate

InChI

InChI=1S/C11H13BrO2/c1-8-4-6-9(7-5-8)11(2,12)10(13)14-3/h4-7H,1-3H3

InChI Key

WYGWEOXHPWQCOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(=O)OC)Br

Origin of Product

United States

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